

An In-depth Technical Guide to the Chemical Structure and Isomers of Cyclobutanecarboxaldehyde

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Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

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Abstract

Cyclobutanecarboxaldehyde, a prominent organic compound, is characterized by a unique four-membered cyclobutane ring attached to a reactive aldehyde functional group. This guide provides a comprehensive analysis of its chemical structure, including conformational dynamics and key structural parameters. A detailed exploration of its constitutional and stereoisomeric forms is presented. Furthermore, this document summarizes critical physicochemical and spectroscopic data, offering insights into its identification and characterization. An experimental protocol for its synthesis via the oxidation of cyclobutanemethanol is also detailed, providing a practical framework for laboratory application.

Chemical Structure and Properties

Cyclobutanecarboxaldehyde (also known as cyclobutanecarbaldehyde) is a colorless liquid with a pungent odor, possessing the chemical formula C_5H_8O .^[1] Its fundamental structure consists of a cyclobutane ring bonded to a formyl (-CHO) group.^[2] This combination of a strained aliphatic ring and a reactive aldehyde moiety makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

The physical and chemical properties of **cyclobutanecarboxaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
Molecular Formula	C ₅ H ₈ O
Molecular Weight	84.12 g/mol [3]
CAS Number	2987-17-9
Appearance	Colorless liquid[1]
Odor	Pungent[1]
Density	0.925 - 0.9355 g/cm ³ [1][3]
Boiling Point	116-118 °C[3]
Melting Point	-95 °C[1]
Flash Point	22.8 °C[3]
Refractive Index	1.559[2][3]
Solubility	Soluble in most organic solvents such as alcohols and ethers.[1]

Structural Parameters

Precise experimental determination of bond lengths and angles for **cyclobutanecarboxaldehyde** is not readily available in the literature. However, high-level ab initio calculations on the parent cyclobutane molecule provide a reliable approximation for the carbocyclic ring structure. The presence of the aldehyde substituent is expected to cause minor deviations from these values.

Parameter	Typical Value (for Cyclobutane)
C-C Bond Length	1.554 Å
C-H Bond Length	1.091 - 1.093 Å
C-C-C Bond Angle	88.1°
H-C-H Bond Angle	109.15°

Isomerism

Isomerism is a critical concept in understanding the chemical diversity and potential applications of a molecule with the formula C_5H_8O . **Cyclobutanecarboxaldehyde** exhibits both constitutional and conformational isomerism.

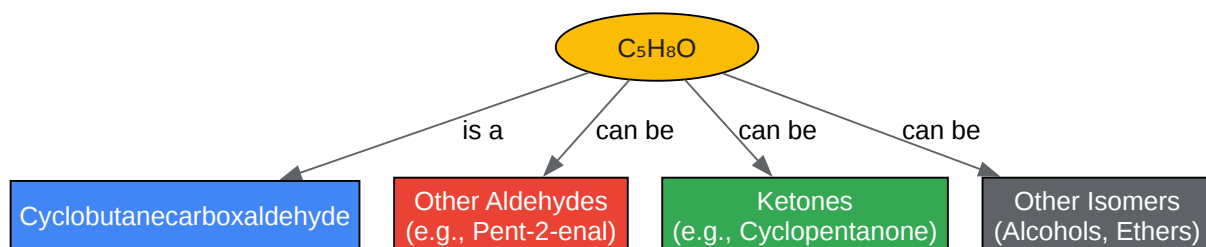
Constitutional Isomers

Constitutional isomers share the same molecular formula (C_5H_8O) but differ in the connectivity of their atoms. The degree of unsaturation for C_5H_8O is two, allowing for various combinations of rings and double bonds. Besides **cyclobutanecarboxaldehyde**, other significant aldehyde and ketone constitutional isomers exist.

Table of Selected Aldehyde and Ketone Constitutional Isomers of C_5H_8O

Isomer Type	Structure Name
Aldehyde	Pent-2-enal
Pent-3-enal	
Pent-4-enal	
2-Methylbut-2-enal	
3-Methylbut-2-enal	
2-Methylbut-3-enal	
3-Methylbutanal	
Cyclopentanecarboxaldehyde (Incorrect - C6)	
Ketone	Pent-3-en-2-one
Pent-4-en-2-one	
3-Methylbut-3-en-2-one	
Cyclopentanone	
2-Methylcyclobutanone	
3-Methylcyclobutanone	

The following diagram illustrates the relationship between **cyclobutanecarboxaldehyde** and some of its constitutional isomers.



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Fig. 1: Constitutional Isomers of C_5H_8O

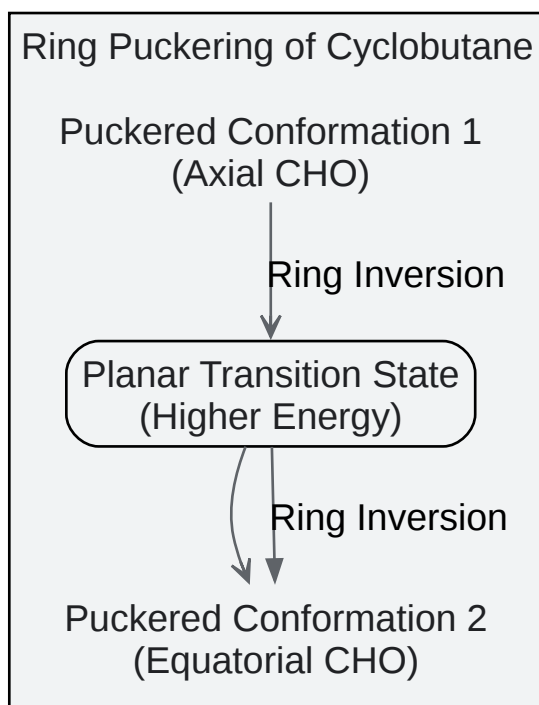
Stereoisomers

Cyclobutanecarboxaldehyde itself is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not have enantiomers. Diastereomers are also not possible for the unsubstituted molecule. However, substituted derivatives of **cyclobutanecarboxaldehyde** can be chiral, leading to the existence of enantiomers and diastereomers.

Conformational Isomers

The cyclobutane ring is not planar. To relieve torsional strain from eclipsing hydrogens and angle strain from deviation from the ideal 109.5° sp^3 bond angles, the ring adopts a puckered or "butterfly" conformation. This puckering leads to two non-equivalent positions for substituents: axial and equatorial. The ring undergoes a rapid inversion process at room temperature, interconverting these two puckered conformations.

The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, approximately 1.45 kcal/mol. The puckering angle, which is the dihedral angle between the two planes of the puckered ring, is about 29-35 degrees. The aldehyde group in **cyclobutanecarboxaldehyde** will have a preference for the equatorial position to minimize steric interactions.



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Fig. 2: Conformational Inversion of the Cyclobutane Ring

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of **cyclobutanecarboxaldehyde**.

Infrared (IR) Spectroscopy

The IR spectrum of **cyclobutanecarboxaldehyde** is characterized by strong absorptions corresponding to the aldehyde group and the cyclobutane ring.

Functional Group	Absorption Range (cm ⁻¹)	Intensity
C=O (Aldehyde)	1740 - 1690	Strong
C-H (Aldehyde)	2830 - 2695	Medium (often a doublet)
C-H (Cycloalkane)	2950 - 2850	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, published spectrum with assigned peaks is not readily available, the expected ^1H and ^{13}C NMR spectra can be predicted based on the structure.

^1H NMR:

- Aldehyde Proton ($-\text{CHO}$): A distinct singlet or triplet (due to coupling with the adjacent methine proton) is expected to appear far downfield, typically in the range of δ 9-10 ppm.
- Methine Proton ($-\text{CH}-\text{CHO}$): A multiplet is expected around δ 2.5-3.5 ppm.
- Cyclobutane Protons ($-\text{CH}_2-$): A complex series of multiplets would be observed in the upfield region, approximately δ 1.5-2.5 ppm.

^{13}C NMR:

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the highly deshielded region, around δ 200 ppm.
- Methine Carbon ($-\text{CH}-\text{CHO}$): A signal around δ 50-60 ppm.
- Cyclobutane Carbons ($-\text{CH}_2-$): Signals in the aliphatic region, around δ 20-30 ppm. Due to symmetry, two signals are expected for the three methylene carbons.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of **cyclobutanecarboxaldehyde** is the oxidation of cyclobutanemethanol. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a mild and selective choice that minimizes over-oxidation to the carboxylic acid.

Generalized Protocol for the Oxidation of Cyclobutanemethanol using PCC

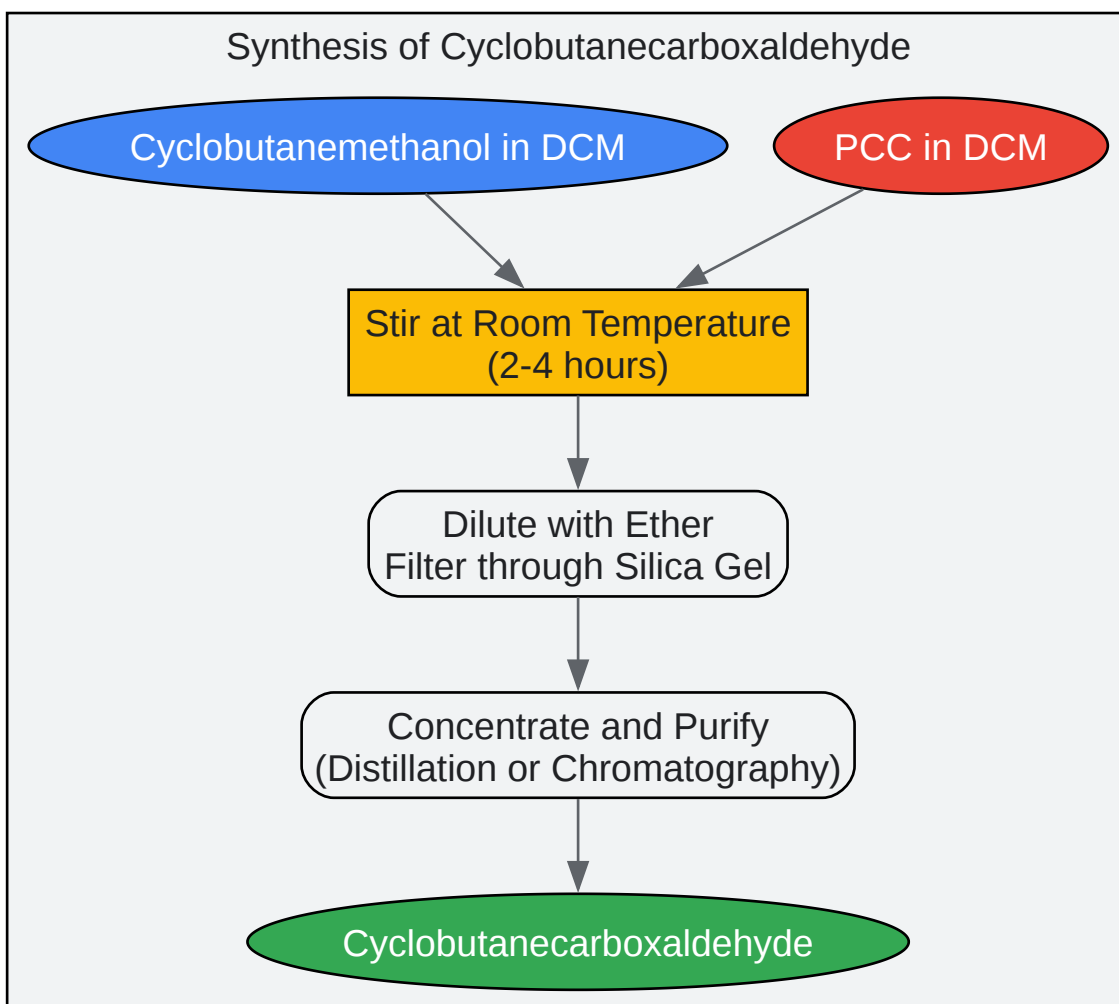
Materials:

- Cyclobutanemethanol

- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether

Procedure:

- A solution of cyclobutanemethanol in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature.
- The reaction mixture is stirred for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by distillation to yield pure **cyclobutanecarboxaldehyde**.



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Fig. 3: Experimental Workflow for Synthesis

Conclusion

Cyclobutanecarboxaldehyde is a structurally unique and synthetically versatile molecule. Its puckered four-membered ring and reactive aldehyde group dictate its chemical behavior and potential for creating diverse molecular architectures. A thorough understanding of its structure, isomeric forms, and spectroscopic signatures, as outlined in this guide, is fundamental for its effective utilization in research and development, particularly within the pharmaceutical and chemical industries. The provided synthetic protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.

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